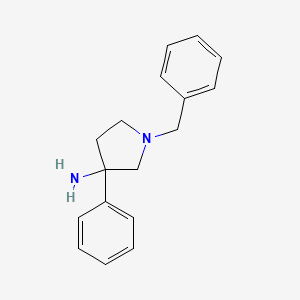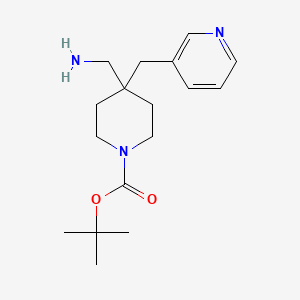
1-Benzyl-3-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-phenylpyrrolidin-3-amine, also known as BPAP, is a chemical compound that belongs to the class of psychoactive substances. It has gained significant attention in recent years due to its potential therapeutic effects on various neurological disorders. BPAP is a non-amphetamine derivative and has been found to have a unique mechanism of action that differentiates it from other psychoactive substances.
Wissenschaftliche Forschungsanwendungen
Enantiodivergent Synthesis
Researchers have explored enantiodivergent synthesis methods involving derivatives of pyrrolidinone, aiming to achieve amino analogues of pantolactone. These methods involve using chirality transfer agents to produce chiral auxiliaries that are crucial in diastereoselective reactions (Camps et al., 2007).
Efficient Synthesis of Chiral Building Blocks
A practical and efficient synthesis route has been developed for producing key chiral building blocks for the synthesis of biologically active compounds. This process features a stereospecific and regioselective chlorination of aziridinium ion intermediates (Ohigashi et al., 2010).
Synthesis of Pyrimidinone Derivatives
The synthesis of 2-substituted pyrimidin-4(3H)-ones utilizing itaconic acid derivatives showcases the versatility of pyrrolidinone derivatives in creating compounds that may have varied applications, including in pharmaceutical chemistry (Grošelj et al., 2013).
Development of Polymers with Low Bandgaps
Research into aminobenzodione-based polymers illustrates the potential of pyrrolidinone derivatives in materials science, particularly for creating polymers with low bandgaps and solvatochromic behavior suitable for electronic applications (Zhang et al., 2014).
Novel Antitumor and Antimicrobial Agents
Microwave-assisted, chemoselective synthesis has been used to create novel compounds with potential antitumor and antimicrobial applications. This approach emphasizes the role of pyrrolidinone derivatives in medicinal chemistry (Azmy et al., 2018).
Catalysis and Organic Transformations
Pyrrolidine-based amino alcohols derived from tartaric acid have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, demonstrating the utility of pyrrolidinone derivatives in catalysis and organic synthesis (Gonsalves et al., 2003).
Safety and Hazards
The safety information for “1-Benzyl-3-phenylpyrrolidin-3-amine” includes several hazard statements: H302, H314, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers
Relevant papers related to “this compound” include a review on the use of the pyrrolidine ring in drug discovery and a brief review of the biological potential of indole derivatives . These papers provide valuable insights into the potential applications and future directions of “this compound” and similar compounds.
Eigenschaften
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-17(16-9-5-2-6-10-16)11-12-19(14-17)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLHMNABZXCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)


![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)
![N-benzyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)
![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)
![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)
![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)